S-Benzo[d][1,3]dioxol-5-yl ethanethioate
Description
S-Benzo[d][1,3]dioxol-5-yl ethanethioate (CAS 5279-33-4) is a thioester derivative featuring a benzodioxole moiety linked to an ethanethioate group. This compound is characterized by its molecular formula C₉H₈O₂S and a purity of 97% . Thioesters like this are critical intermediates in organic synthesis and pharmaceutical research due to their reactivity in acyl transfer reactions. The benzodioxole ring contributes to electronic and steric effects, influencing both chemical stability and biological interactions.
Properties
IUPAC Name |
S-(1,3-benzodioxol-5-yl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSMDZUPZLGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244076 | |
| Record name | Ethanethioic acid, S-1,3-benzodioxol-5-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-33-4 | |
| Record name | Ethanethioic acid, S-1,3-benzodioxol-5-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5279-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioic acid, S-1,3-benzodioxol-5-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Benzo[d][1,3]dioxol-5-yl ethanethioate typically involves the reaction of 1,3-benzodioxole with ethanethioic acid. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction conditions generally include heating the reactants under reflux in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
S-Benzo[d][1,3]dioxol-5-yl ethanethioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles like amines or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in ether solvents under an inert atmosphere.
Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino or alkoxy derivatives of the benzodioxole ring
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which S-Benzo[d][1,3]dioxol-5-yl ethanethioate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thioester Derivatives
- Reactivity: The amino group increases nucleophilicity, making this compound more reactive in substitution reactions compared to S-benzo[d][1,3]dioxol-5-yl ethanethioate . Applications: Likely used in targeted drug design due to its dual functional groups.
Benzodioxole-Containing Heterocycles
2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzo[d]imidazole (5b-j) :
- Structural Difference : Replaces the ethanethioate group with a benzimidazole ring and bromo /fluoro substituents.
- Synthesis : Requires multi-step reactions under controlled conditions (e.g., DMF solvent, 80–100°C) .
- Bioactivity : Fluorine substitution enhances metabolic stability, making these compounds candidates for antimicrobial or anticancer agents .
- Benzoxazole Derivatives (e.g., S-benzo[d]oxazol-2-yl ethanethioate): Structural Difference: Substitutes the benzodioxole with a benzoxazole ring.
Comparison with Esters and Thiols
Benzoate Esters
- Methyl Benzoate (CAS 93-58-3) :
- Functional Group : Ester (-COO-) vs. thioester (-COS-).
- Reactivity : Esters are less reactive in nucleophilic acyl substitution due to lower leaving-group ability (O⁻ vs. S⁻).
- Applications : Widely used as flavoring agents, whereas thioesters are preferred in biochemical pathways (e.g., CoA derivatives) .
Thiol Derivatives
- 1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol (CAS 1039963-53-5) :
- Functional Group : Free thiol (-SH) vs. thioester (-SCO-).
- Stability : Thiols are prone to oxidation, necessitating storage under inert atmospheres (2–8°C), whereas thioesters are more stable .
- Toxicity : Both compounds carry H302+H312 hazards (harmful if swallowed or in contact with skin), but thiols may pose additional risks due to volatility .
Characterization Techniques
- NMR and MS : Standard for confirming structure (e.g., ¹H-NMR for benzodioxole protons at δ 6.8–7.2 ppm) .
Data Table: Key Compounds and Properties
Biological Activity
S-Benzo[d][1,3]dioxol-5-yl ethanethioate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed findings from diverse sources.
Chemical Structure and Synthesis
This compound is derived from the benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with ethanethiol in the presence of appropriate catalysts to yield the desired thioate compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity Studies : A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and tested their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. Notably, one derivative exhibited IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, which were significantly lower than those of the reference drug doxorubicin (IC50 values of 7.46 µM and 8.29 µM respectively) .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) | Reference Drug IC50 |
|---|---|---|---|---|
| Thiourea Derivative | 2.38 µM | 1.54 µM | 4.52 µM | Doxorubicin: 7.46 µM |
- Mechanistic Insights : The anticancer mechanisms were investigated through EGFR inhibition assessment and apoptosis studies, indicating that these compounds may induce apoptosis through mitochondrial pathways by modulating proteins like Bax and Bcl-2 .
Antibacterial Activity
The antibacterial properties of this compound derivatives have also been explored:
- Antibacterial Efficacy : A series of derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. One derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
| Bacteria | MIC (nM) |
|---|---|
| Sarcina | 80 |
| Staphylococcus aureus | 110 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Against Cancer Cell Lines : A study involving multiple benzo[d][1,3]dioxole derivatives revealed that certain compounds exhibited strong cytotoxic effects across various cancer cell lines while maintaining low toxicity towards normal cells .
- Antimicrobial Screening : Another study focused on a series of pyrazole derivatives containing benzo[d][1,3]dioxole moieties showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
